

Technical Guide: Chemical Properties of 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate

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Compound of Interest

Compound Name: **2-Ethylhexyl 2,3,4,5-tetrabromobenzoate**

Cat. No.: **B587455**

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Introduction

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a brominated flame retardant (BFR) used as an additive in various consumer products, particularly in polyurethane foams for furniture and automotive applications.^{[1][2]} As a replacement for phased-out polybrominated diphenyl ethers (PBDEs), understanding its chemical properties, synthesis, and biological interactions is of significant interest to researchers in environmental science, toxicology, and materials science. This technical guide provides an in-depth overview of the core chemical properties of EH-TBB, detailed experimental protocols for its synthesis and analysis, and a visualization of its interaction with a key biological signaling pathway.

Chemical and Physical Properties

2-Ethylhexyl 2,3,4,5-tetrabromobenzoate is a viscous liquid at room temperature.^[3] Its chemical structure consists of a tetrabrominated benzene ring attached to a 2-ethylhexyl ester group. This structure imparts high lipophilicity, a key characteristic influencing its environmental fate and bioaccumulation potential.

Table 1: Quantitative Chemical and Physical Properties of **2-Ethylhexyl 2,3,4,5-tetrabromobenzoate**

Property	Value	Source
Molecular Formula	$C_{15}H_{18}Br_4O_2$	PubChem[3]
Molecular Weight	549.9 g/mol	PubChem[3], Ataman Kimya
CAS Number	183658-27-7	PubChem[3], Ataman Kimya
Physical State	Liquid	PubChem[3]
Water Solubility	2.8×10^{-3} mg/L	Canada.ca
logP (estimated)	7.7	PubChem[3]

Experimental Protocols

Synthesis: Esterification of 2,3,4,5-Tetrabromobenzoic Acid with 2-Ethylhexanol

The synthesis of **2-Ethylhexyl 2,3,4,5-tetrabromobenzoate** is typically achieved through the esterification of 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol. While a specific detailed protocol for EH-TBB is not readily available in the public domain, the following is a generalized procedure adapted from standard esterification methods for similar compounds.[4]

Materials:

- 2,3,4,5-Tetrabromobenzoic acid
- 2-Ethylhexanol (in molar excess)
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Sodium bicarbonate solution (5% w/v)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate

- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, combine 2,3,4,5-tetrabromobenzoic acid, a molar excess of 2-ethylhexanol (typically 1.5 to 3 equivalents), and a catalytic amount of the acid catalyst in toluene.
- Esterification: Heat the reaction mixture to reflux. The water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is typically complete when no more water is evolved.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted starting acid), and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the solvent and excess 2-ethylhexanol.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure **2-Ethylhexyl 2,3,4,5-tetrabromobenzoate**.

Analytical Methodology: Quantification by GC-MS and HPLC

The determination of EH-TBB in various matrices like environmental samples, consumer products, and biological tissues is commonly performed using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for the quantification of EH-TBB.

- Sample Preparation: Extraction of EH-TBB from the sample matrix is a critical first step. This often involves solvent extraction (e.g., with hexane, dichloromethane, or a mixture thereof) followed by a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.
- GC Conditions (General Example):
 - Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).
 - Carrier Gas: Helium or Hydrogen.
 - Injection Mode: Splitless injection is often used for trace analysis.
 - Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of the analyte.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) is commonly used.
 - Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity by monitoring characteristic ions of EH-TBB.

2. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC coupled with a UV or mass spectrometric detector can also be used for the analysis of EH-TBB.

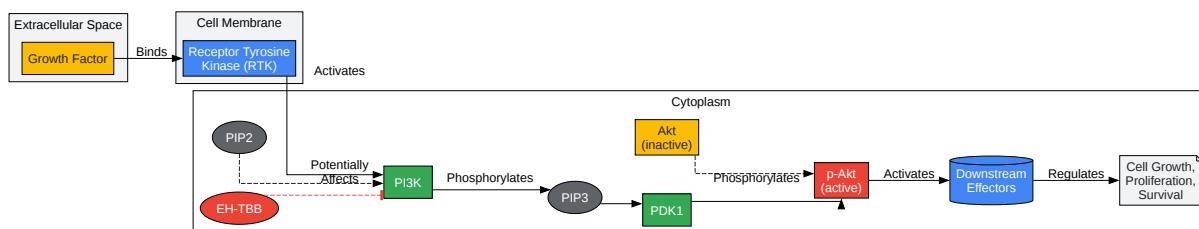
- Sample Preparation: Similar to GC-MS, a robust extraction and clean-up procedure is necessary.
- HPLC Conditions (General Example):

- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol and water is common.^[5]
- Detector: A UV detector set at a wavelength where EH-TBB absorbs (e.g., around 225 nm) or a mass spectrometer for higher specificity.^[6]
- Flow Rate: A typical flow rate is around 1 mL/min.

Biological Interactions: Signaling Pathway

Recent research has indicated that **2-Ethylhexyl 2,3,4,5-tetrabromobenzoate** may exert biological effects by interacting with cellular signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.

Diagram: Postulated Interaction of EH-TBB with the PI3K/Akt Signaling Pathway



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Caption: Postulated interaction of EH-TBB with the PI3K/Akt signaling pathway.

Pathway Description: The PI3K/Akt signaling pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as PDK1 and Akt (also known as protein kinase B), to the cell membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases. Activated Akt then phosphorylates a wide range of downstream effector proteins, leading to the regulation of various cellular processes, including cell growth, proliferation, and survival.

Some studies suggest that EH-TBB may have an inhibitory effect on this pathway, potentially through interactions with key components like PI3K or Akt, thereby affecting downstream cellular responses. Further research is needed to fully elucidate the precise mechanism of this interaction.

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